2-[(Azetidin-3-yloxy)methyl]pyrimidine
Description
Significance of the Pyrimidine (B1678525) Pharmacophore in Drug Discovery and Development Research
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. nih.gov It is a fundamental component of life, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. juniperpublishers.comnih.gov This inherent biological relevance has made the pyrimidine scaffold a focal point of extensive research in drug discovery. growingscience.commdpi.com
Pyrimidine derivatives exhibit a remarkably broad spectrum of pharmacological activities. nih.gov Their versatile structure can be readily modified, allowing for the fine-tuning of biological activity. nih.gov The nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds, a critical interaction for binding to biological targets like enzymes and receptors. nih.gov Furthermore, the pyrimidine ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov
The therapeutic applications of pyrimidine-based compounds are vast and well-documented, spanning multiple disease areas. nih.govnih.gov Numerous marketed drugs incorporate this scaffold, highlighting its clinical significance. mdpi.com
| Therapeutic Area | Examples of Biological Activity | Reference |
|---|---|---|
| Oncology | Anticancer, Kinase inhibitors (e.g., EGFR, FAK) | juniperpublishers.comnih.gov |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral (including anti-HIV), Antimalarial | nih.govnih.gov |
| Inflammation | Anti-inflammatory, Analgesic | nih.govnih.gov |
| Central Nervous System (CNS) | Anticonvulsant, Antidepressant | nih.gov |
| Cardiovascular Diseases | Antihypertensive | nih.gov |
Strategic Utility of Azetidine (B1206935) Moieties in Modulating Pharmacological Profiles
Azetidine is a four-membered saturated heterocycle containing one nitrogen atom. Once considered challenging to synthesize due to inherent ring strain, recent advances have made azetidine-containing building blocks more accessible for drug discovery programs. rsc.org This strained ring system imparts a degree of conformational rigidity to a molecule, which can be highly advantageous. rsc.org By locking a portion of a molecule into a more defined three-dimensional shape, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher affinity and potency.
The strategic incorporation of an azetidine moiety can significantly influence a compound's pharmacological profile. It can serve as a non-classical bioisostere for other commonly used groups. For instance, it can replace a gem-dimethyl group or act as a constrained analog of larger, more flexible piperidine (B6355638) or pyrrolidine (B122466) rings. This substitution can lead to improved physicochemical properties such as:
Solubility: The polar nitrogen atom can enhance aqueous solubility.
Metabolic Stability: The rigid structure can block sites of metabolism.
The azetidine scaffold is present in several approved drugs and is a subject of ongoing research for various therapeutic applications, including anticancer, antibacterial, and CNS disorders.
| Application | Effect on Molecular Properties | Therapeutic Relevance |
|---|---|---|
| Conformational Constraint | Increases molecular rigidity, pre-organizes molecule for target binding. | Potentially enhances binding affinity and selectivity. |
| Bioisosteric Replacement | Can replace larger or more flexible rings (e.g., piperidine) or acyclic fragments. | Improves physicochemical properties like solubility and metabolic stability. |
| Vectorial Exit | Provides a defined exit vector from a core scaffold for further substitution. | Allows for systematic exploration of structure-activity relationships (SAR). |
| Modulation of pKa | The nitrogen atom's basicity can be tuned by substituents. | Influences drug absorption and distribution. |
Rationale for Investigating 2-[(Azetidin-3-yloxy)methyl]pyrimidine as a Key Chemical Compound in Academic Research
While direct and extensive academic research specifically targeting This compound is not widely published, a strong rationale for its investigation can be constructed based on the principles of medicinal chemistry and the known value of its constituent parts. The compound represents a logical and strategic combination of a proven pharmacophore with a modern tool for modulating molecular properties.
The investigation into this hybrid molecule is driven by several key hypotheses:
Exploration of Novel Chemical Space : The specific arrangement—a 2-methylpyrimidine (B1581581) connected via an ether linkage to the 3-position of an azetidine ring—represents a distinct chemical scaffold. Synthesizing and evaluating such novel structures is fundamental to drug discovery, as it can lead to compounds with new mechanisms of action or improved selectivity over existing drugs. The ether linker provides a flexible yet stable connection between the two rings. Similar ether-linked pyrimidine derivatives have been investigated for their biological activities. nih.gov
Utility as a Versatile Building Block : Beyond its own potential bioactivity, This compound can be viewed as a valuable chemical intermediate. The secondary amine of the azetidine ring provides a reactive handle for further chemical modification. This allows for the rapid generation of a library of more complex derivatives, where different substituents can be appended to the azetidine nitrogen. This approach is a common strategy in medicinal chemistry to build structure-activity relationships (SAR) and identify lead compounds. For example, various functional groups could be introduced to probe interactions with a target protein or to further modulate the molecule's ADME properties.
In essence, the rationale for studying This compound lies in its potential as both a final bioactive compound and a versatile synthetic platform. It embodies a modern drug design strategy: combining a known pharmacophore with a scaffold that offers enhanced three-dimensionality and improved physicochemical properties, thereby creating opportunities to develop novel therapeutics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)6-12-7-4-9-5-7/h1-3,7,9H,4-6H2 |
InChI Key |
IOSIVXAOHKMPEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azetidin 3 Yloxy Methyl Pyrimidine and Its Structural Analogues
Strategies for the Construction of the Pyrimidine (B1678525) Core
The pyrimidine scaffold is a fundamental component of numerous biologically active compounds, and its synthesis has been extensively studied. Methodologies for its construction can be broadly categorized into cyclization/cycloaddition reactions, condensation reactions, and modern palladium-catalyzed approaches.
Cyclization and Cycloaddition Reactions in Pyrimidine Ring Formation
The formation of the pyrimidine ring through cyclization and cycloaddition reactions is a versatile and widely employed strategy. These reactions typically involve the combination of precursors that provide the necessary carbon and nitrogen atoms to form the six-membered heterocyclic ring.
One of the most fundamental methods involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine. wikipedia.org This approach allows for the synthesis of 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. wikipedia.org
Multicomponent reactions, such as the Biginelli reaction, offer an efficient pathway to pyrimidine derivatives in a single step. wikipedia.org More contemporary methods utilize cycloaddition reactions. For instance, [4+2] cycloaddition reactions involving 1,2,3-triazines have been reported to yield pyrimidines. mdpi.com Specifically, 1,2,3-triazines bearing electron-donating substituents at the C5 position can undergo cycloaddition with amidines to produce 2,5-disubstituted pyrimidines in excellent yields. mdpi.comnih.gov Other cycloaddition strategies include the reaction of alkynes with nitrogen-containing molecules like amidines and guanidines, often catalyzed by copper(II). mdpi.com Niobium(V) chloride has also been shown to mediate the intermolecular cycloaddition of alkynes with aryl nitriles to afford substituted pyrimidines with high chemo- and regioselectivity. acs.org
Inverse electron-demand Diels-Alder (IEDDA) reactions of 1,3,5-triazines with electron-deficient aldehydes or ketones, catalyzed by trifluoroacetic acid (TFA), provide a pathway to highly functionalized pyrimidines. organic-chemistry.org This process involves a cascade of stepwise hetero-Diels-Alder and retro-Diels-Alder reactions. organic-chemistry.org
Below is a table summarizing various cycloaddition strategies for pyrimidine synthesis.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| [4+2] Cycloaddition | 1,2,3-Triazines, Amidines | - | 2,5-Disubstituted Pyrimidines | mdpi.comnih.gov |
| [3+3] Cycloaddition | Acetylacetone, Urea | TFA, Water | 4,6-Disubstituted Pyrimidines | mdpi.com |
| [2+2+2] Cycloaddition | Ketones, Nitriles | Copper catalyst, Basic conditions | Polysubstituted Pyrimidines | mdpi.comorganic-chemistry.org |
| IEDDA | 1,3,5-Triazines, Aldehydes/Ketones | TFA | Highly Functionalized Pyrimidines | organic-chemistry.org |
| NbCl5-mediated Cycloaddition | Alkynes, Aryl Nitriles | NbCl5 | Substituted Pyrimidines | acs.org |
Condensation Reactions for Pyrimidine Synthesis
Condensation reactions represent a classical and still highly relevant approach to pyrimidine synthesis. The "principal synthesis" involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N fragment such as an amidine, urea, or guanidine. wikipedia.orgbu.edu.eg For example, the reaction of thiourea (B124793) with ethyl acetoacetate (B1235776) yields 2-thio-6-methyluracil, and the synthesis of 4-methylpyrimidine (B18481) can be achieved from 4,4-dimethoxy-2-butanone (B155242) and formamide. wikipedia.org
Another well-established method is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with thioamide or thiourea. pharmaguideline.com Furthermore, multicomponent condensation reactions provide an efficient route. For instance, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by ZnCl2, can produce 4,5-disubstituted pyrimidines. organic-chemistry.org
Palladium-Catalyzed Approaches to Pyrimidine Scaffolds
Modern synthetic chemistry has increasingly utilized transition-metal catalysis, and palladium-catalyzed reactions have emerged as a powerful tool for the construction of pyrimidine scaffolds. internationaljournalcorner.com These methods often allow for the formation of C-C and C-N bonds with high efficiency and selectivity under milder conditions than traditional methods.
Palladium-catalyzed cascade cyclizations can rapidly assemble complex polycyclic scaffolds that may include a pyrimidine ring. rsc.org Such cascade reactions can involve the formation of both carbon-carbon and carbon-heteroatom bonds in a single synthetic operation. rsc.org For instance, a novel and efficient palladium-catalyzed method has been developed for the synthesis of pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. This reaction proceeds via a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions. rsc.org
Amination of chloropyrimidines is a common strategy for introducing functional groups, and this can be facilitated by palladium catalysts, often under high pressure. nih.gov Microwave-assisted, palladium-catalyzed coupling reactions have been shown to be effective for challenging nucleophilic substitutions on the pyrimidine ring, such as the synthesis of 4,6-diamino pyrimidine derivatives. internationaljournalcorner.com
Approaches for the Synthesis of the Azetidine (B1206935) Moiety
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a strained structure that presents unique synthetic challenges. Its incorporation into drug candidates is often desirable due to the conformational constraints it imposes. Key synthetic strategies include intramolecular cyclization and the reduction of azetidin-2-ones.
Intramolecular Cyclization Methods for Azetidine Ring Formation
Intramolecular cyclization is a primary method for constructing the azetidine ring. magtech.com.cn This typically involves the formation of a C-N bond within a suitably functionalized acyclic precursor. A common approach is the SN2 reaction of a 3-halopropyl amine derivative, where the nitrogen atom acts as a nucleophile, displacing a halide to form the ring. studyx.ai Other leaving groups, such as mesylates, are also frequently used. nih.gov
Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov This method is notable for its tolerance of acid-sensitive and Lewis basic functional groups. nih.gov
Palladium-catalyzed intramolecular C(sp3)-H amination has also been developed as a method for azetidine synthesis. rsc.org This reaction involves the use of an oxidant and an additive to promote reductive elimination from a Pd(IV) intermediate, leading to the formation of the azetidine ring. rsc.org Another photochemical approach, the Norrish-Yang cyclization, involves a 1,5-hydrogen abstraction followed by ring closure to form azetidinols, which are precursors to functionalized azetidines. beilstein-journals.org
The table below highlights different intramolecular cyclization methods for azetidine synthesis.
| Method | Precursor | Catalyst/Reagent | Key Features | Reference(s) |
| Nucleophilic Substitution (SN2) | 3-Halopropyl amines | Base | Common and straightforward | studyx.ai |
| Aminolysis of Epoxides | cis-3,4-Epoxy amines | La(OTf)3 | High regioselectivity, good functional group tolerance | nih.gov |
| Pd-catalyzed C-H Amination | γ-Amino alkenes | Pd(II) catalyst, Oxidant | Excellent functional group tolerance | rsc.org |
| Norrish-Yang Cyclization | α-Aminoacetophenones | Light irradiation | Photochemical approach to form azetidinols | beilstein-journals.org |
Reduction Methodologies for Azetidin-2-ones to Azetidines
The reduction of azetidin-2-ones, also known as β-lactams, provides a direct route to the corresponding azetidines. magtech.com.cn Azetidin-2-ones are often more readily accessible through methods like the Staudinger [2+2] cycloaddition of ketenes and imines. mdpi.com
The choice of reducing agent is crucial for the successful conversion of the amide functionality in the β-lactam to the amine in the azetidine without cleaving the strained four-membered ring. Hydroalanes have been identified as specific and effective reducing agents for this transformation. acs.org This method provides an effective route to azetidines from their corresponding azetidin-2-one (B1220530) precursors. acs.org
Stereoselective Synthesis of Azetidines
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active compounds. nih.gov Its synthesis, particularly in an enantiomerically pure form, is crucial for developing novel therapeutics. Azetidin-3-ones, structural isomers of the well-known β-lactams (azetidin-2-ones), are versatile precursors for functionalized azetidines, including the 3-hydroxyazetidine core relevant to the title compound. nih.gov
A significant advancement in the stereoselective synthesis of azetidines is the gold-catalyzed intermolecular oxidation of alkynes. nih.govthieme-connect.comscilit.comnih.gov This method provides a practical and flexible route to chiral azetidin-3-ones from readily accessible chiral N-propargylsulfonamides. nih.govnih.gov The reaction proceeds through a reactive α-oxo gold carbene intermediate which undergoes intramolecular N-H insertion to form the azetidine ring. nih.gov The use of a chiral auxiliary, such as a tert-butanesulfinyl group, allows for high enantioselectivity. nih.govnih.gov This approach avoids the use of potentially hazardous diazo compounds, which are common in other synthetic routes to azetidin-3-ones. nih.gov
| Starting Material | Key Reagent/Catalyst | Intermediate | Product | Key Advantage |
|---|---|---|---|---|
| Chiral N-propargylsulfonamides | Gold Catalyst / Oxidant | α-oxo gold carbene | Chiral Azetidin-3-one | Avoids toxic diazo compounds, high stereoselectivity |
Another powerful strategy for creating stereodefined azetidines involves the diastereoselective functionalization of pre-existing azetidine rings. For instance, α-lithiation of N-protected azetidines, followed by trapping with various electrophiles, can produce 2-substituted azetidines. uni-muenchen.denih.gov The use of specific N-protecting groups like N-thiopivaloyl or N-tert-butoxythiocarbonyl (Botc) can direct the stereochemical outcome of the reaction, often leading to a high degree of trans-diastereoselectivity in the synthesis of 2-substituted 3-hydroxyazetidines. uni-muenchen.de
Coupling Strategies for Assembling the 2-[(Azetidin-3-yloxy)methyl]pyrimidine Skeleton
Etherification and Alkylation Reactions for Linker Formation
The assembly of the target molecule, this compound, involves the formation of an ether linkage between the 3-position of the azetidine ring and the methyl group at the 2-position of the pyrimidine ring. The most common and direct method for forming such a C-O bond is the Williamson ether synthesis.
This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkyl electrophile. In the context of synthesizing this compound, this would typically involve:
The Azetidine Component : An N-protected 3-hydroxyazetidine derivative serves as the alcohol component. The nitrogen must be protected to prevent it from acting as a competing nucleophile.
The Pyrimidine Component : A 2-(halomethyl)pyrimidine, such as 2-(chloromethyl)pyrimidine (B1313406) or 2-(bromomethyl)pyrimidine, acts as the alkylating agent.
The Base : A non-nucleophilic base, such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃), is used to deprotonate the 3-hydroxyl group of the azetidine.
The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The N-protected 3-hydroxyazetidine is treated with the base to generate the corresponding alkoxide in situ. Subsequent addition of the 2-(halomethyl)pyrimidine leads to a nucleophilic substitution (SN2) reaction, forming the desired ether linkage. The final step involves the removal of the nitrogen protecting group to yield the target compound. The stability of the strained azetidine ring under these basic conditions is a critical consideration, although it is generally stable to these conditions, unlike more strained aziridines. rsc.org
Protecting Group Strategies in Complex Molecule Synthesis
The synthesis of complex molecules like this compound, which contain multiple reactive functional groups (a secondary amine and a hydroxyl group in the precursor), necessitates the use of protecting groups. jocpr.com These groups temporarily mask a reactive site, allowing a chemical transformation to occur selectively at another position in the molecule. wikipedia.org
For the synthesis of the target compound, the secondary amine of the azetidine ring must be protected to prevent it from reacting with the 2-(halomethyl)pyrimidine electrophile during the etherification step. youtube.com Common protecting groups for the azetidine nitrogen include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. nih.govresearchgate.net
A key concept in complex synthesis is orthogonal protection , which involves using multiple protecting groups that can be removed under different, non-interfering conditions. wikipedia.orgnumberanalytics.comfiveable.me For example, if a molecule contained an azetidine protected with a Cbz group and another functionality protected with a tert-butyldimethylsilyl (TBS) ether, the Cbz group could be removed by hydrogenolysis while the TBS group remains intact, or the TBS group could be removed with fluoride (B91410) ions without affecting the Cbz group. numberanalytics.com This strategy allows for the sequential and selective manipulation of different parts of a molecule. jocpr.comfiveable.me
| Protecting Group | Abbreviation | Deprotection Conditions | Reference |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | nih.govnih.gov |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | numberanalytics.com |
| tert-Butanesulfonyl | Bus | Acidic conditions | nih.govnih.gov |
| Thiopivaloyl | - | Strong nucleophiles (e.g., MeLi) | uni-muenchen.de |
The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal to avoid degradation of the final product. numberanalytics.com
Derivatization Studies of this compound
Functionalization at the Pyrimidine Ring Positions
The pyrimidine ring offers several positions for functionalization, allowing for the synthesis of diverse analogues of the parent compound. Direct C–H functionalization has emerged as a powerful tool for modifying heterocycles without the need for pre-functionalized starting materials. researchgate.netrsc.org
For pyrimidines, the C2, C4, and C6 positions are electron-deficient and susceptible to nucleophilic attack, while the C5 position is more electron-rich. The reactivity of these positions can be exploited for selective derivatization. For instance, methods for the C2-selective amination of pyrimidines have been developed, which is a significant achievement given the often-similar reactivities of the C2 and C4 positions. acs.orgnih.govresearchgate.netthieme-connect.com These reactions often proceed through the formation of pyrimidinyl iminium salt intermediates, which can then be trapped by various amine nucleophiles. acs.orgresearchgate.net
Other C-H functionalization strategies for pyrimidines include:
C-H Arylation, Iodination, and Acetoxylation : Palladium-catalyzed reactions can be used to introduce aryl, iodo, or acetoxy groups at specific positions on the pyrimidine ring, often directed by another group on the molecule. acs.org
C-H Borylation : Metal-free C-H borylation of pyrimidine derivatives provides access to versatile boronate intermediates, which can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide range of substituents. rsc.org
These methods provide a toolkit for creating a library of analogues with modifications at various positions of the pyrimidine ring, which is essential for structure-activity relationship (SAR) studies.
Modifications of the Azetidine Nitrogen and Ring Substituents
The azetidine moiety also presents opportunities for derivatization. The secondary nitrogen atom is nucleophilic and can be readily modified through various reactions. youtube.com Late-stage functionalization of the azetidine nitrogen is a common strategy to build molecular diversity. nih.govacs.org
Common modifications include:
N-Acylation/N-Sulfonylation : The nitrogen can react with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base to form the corresponding amides or sulfonamides. researchgate.net
N-Alkylation : Reaction with alkyl halides can introduce alkyl substituents on the nitrogen, although over-alkylation to form a quaternary azetidinium ion can sometimes occur, potentially leading to ring-opening. youtube.com
Reductive Amination : The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
Furthermore, the azetidine ring itself can be substituted. As discussed in section 2.2.3, stereoselective methods exist to introduce substituents at the C2 position. uni-muenchen.denih.gov These strategies allow for the synthesis of analogues with diverse substitution patterns on the four-membered ring, enabling a thorough exploration of the chemical space around the azetidine scaffold. rsc.org
Isosteric Replacements within the this compound Framework
Isosterism is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a molecule is exchanged for another with similar physical, chemical, and electronic properties. cambridgemedchemconsulting.comresearchgate.net The application of this principle, known as bioisosteric replacement, is a rational approach in drug design aimed at optimizing a lead compound's pharmacological profile. baranlab.orgresearchgate.net Thoughtful deployment of a bioisostere can modulate steric size, electronic properties, polarity, lipophilicity, and pKa, which may lead to improved potency, enhanced selectivity, better metabolic stability, or reduced toxicity. nih.gov The this compound scaffold can be systematically modified by considering isosteric replacements for its three primary structural components: the pyrimidine ring, the azetidine ring, and the methyl-oxy linker.
Isosteric Replacements of the Pyrimidine Ring
The pyrimidine ring is a key structural feature, often serving as a scaffold for deploying functionality and participating in crucial interactions with biological targets. nih.gov Replacing this heterocycle with other aromatic systems can significantly alter the compound's properties. For instance, substituting the pyrimidine with a pyridine (B92270) ring, a common bioisostere, removes one of the nitrogen atoms, thereby eliminating a hydrogen bond acceptor and potentially introducing new steric interactions. nih.gov This modification can profoundly impact target binding and selectivity. nih.gov Other diazines, such as pyridazine (B1198779) or pyrazine, can also be considered, each offering a unique arrangement of nitrogen atoms that alters the molecule's dipole moment and hydrogen bonding capabilities. Fused heterocyclic systems, like thieno[2,3-d]pyrimidine, represent another avenue for modification, expanding the structural complexity and exploring new chemical space. ijcsrr.org
| Original Moiety | Isosteric Replacement | Rationale for Replacement | Potential Physicochemical Changes |
|---|---|---|---|
| Pyrimidine | Pyridine | Classical ring isostere; alters hydrogen bonding pattern. nih.gov | Removes one H-bond acceptor; modifies dipole moment and basicity. |
| Pyrimidine | Pyridazine | Maintains two nitrogen atoms but alters their relative positions. | Changes dipole moment; may relieve lone pair-lone pair interactions, enhancing H-bonding potential. |
| Pyrimidine | Thiazole | Non-classical replacement; introduces a sulfur atom. acs.org | Alters ring electronics, size, and potential for chalcogen bonding. |
| Pyrimidine | Phenyl | Removes both nitrogen atoms, creating a non-polar analogue. | Eliminates H-bond acceptors; increases lipophilicity; removes polar interactions. |
Isosteric Replacements of the Azetidine Ring
Azetidine is a four-membered saturated heterocycle that provides a rigid, three-dimensional structural element. researchgate.netnih.gov Its strained nature offers a defined vector for its substituent, which can be advantageous for optimizing interactions with a target protein. nih.gov Bioisosteric replacement of the azetidine ring can modulate the compound's rigidity, basicity, and polarity. nih.govresearchgate.net Exchanging azetidine for a less-strained pyrrolidine (B122466) ring increases conformational flexibility. baranlab.org Conversely, replacing it with a cyclobutyl or oxetane (B1205548) ring serves as a non-classical isosteric modification. nih.gov A cyclobutyl group removes the basic nitrogen, reducing polarity and eliminating a potential site for metabolism or protonation. An oxetane ring replaces the nitrogen with oxygen, which can act as a hydrogen bond acceptor and has been shown to be an optimal choice among cyclic ethers for this purpose. nih.govu-tokyo.ac.jp Furthermore, substitution on the azetidine ring itself, such as the replacement of a hydrogen atom with fluorine, can be used to modulate the basicity (pKa) of the nitrogen atom without significantly altering its size. cambridgemedchemconsulting.com
| Original Moiety | Isosteric Replacement | Rationale for Replacement | Potential Physicochemical Changes |
|---|---|---|---|
| Azetidine | Pyrrolidine | Homologous ring expansion; classical isostere. baranlab.org | Increases ring flexibility; slightly alters bond angles and substituent vectors. |
| Azetidine | Oxetane | Exchanges nitrogen for oxygen; maintains four-membered ring structure. nih.govu-tokyo.ac.jp | Replaces a basic nitrogen with a polar, non-basic oxygen H-bond acceptor; can improve solubility. |
| Azetidine | Cyclobutane | Carbocyclic analogue; removes heteroatom. nih.gov | Eliminates basicity and H-bonding potential; increases lipophilicity. |
| Azetidine | 3-Fluoroazetidine | Substitution on the ring to modulate electronic properties. cambridgemedchemconsulting.com | Lowers the pKa of the azetidine nitrogen due to the inductive effect of fluorine. |
Isosteric Replacements of the Linker
| Original Moiety | Isosteric Replacement | Rationale for Replacement | Potential Physicochemical Changes |
|---|---|---|---|
| -CH₂-O- (Ether) | -CH₂-S- (Thioether) | Classical divalent isostere; exchanges oxygen for sulfur. u-tokyo.ac.jp | Increases bond length and polarizability; alters bond angle; maintains H-bond acceptor capability. |
| -CH₂-O- (Ether) | -CH₂-NH- (Amine) | Introduces a nitrogen atom. u-tokyo.ac.jpstereoelectronics.org | Adds a hydrogen bond donor and a basic center; increases polarity. |
| -CH₂-O- (Ether) | -CH₂-CH₂- (Ethylene) | Removes the heteroatom, creating an all-carbon linker. stereoelectronics.org | Increases lipophilicity; removes H-bond acceptor; alters conformational flexibility. |
| -CH₂-O- (Ether) | -C(=O)-NH- (Amide) | Non-classical replacement introducing a planar, rigid group. acs.org | Introduces rigidity; adds both H-bond donor and acceptor sites; improves metabolic stability in some contexts. acs.org |
Applications in Medicinal Chemistry Research and Drug Discovery Endeavors
Biochemical Target Interaction Studies (In Vitro)
Exploration of Specific Protein-Ligand Interactions
The exploration of how 2-[(Azetidin-3-yloxy)methyl]pyrimidine and its derivatives interact with protein targets is a crucial area of research. The constituent parts of the molecule—the pyrimidine (B1678525) ring, the azetidine (B1206935) ring, and the linking ether group—all have the potential to form significant interactions within a protein's binding site.
The pyrimidine core, a well-known pharmacophore, can engage in a variety of non-covalent interactions. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming key hydrogen bonds with amino acid residues such as arginine, lysine, and asparagine. Furthermore, the aromatic nature of the pyrimidine ring allows for π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan. These interactions can be critical for anchoring the ligand within the binding pocket and achieving high binding affinity.
The ether linkage between the pyrimidine and azetidine moieties provides rotational flexibility, allowing the two ring systems to adopt an optimal orientation for binding. The oxygen atom of the ether can also participate in hydrogen bonding as an acceptor.
Understanding these potential interactions is fundamental for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Design and Synthesis of Novel Chemical Scaffolds Incorporating the this compound Core
The this compound core serves as a valuable starting point for the design and synthesis of novel chemical scaffolds. Medicinal chemists can systematically modify different parts of the molecule to explore the structure-activity relationship (SAR) and optimize its pharmacological properties.
Modifications to the Pyrimidine Ring: The pyrimidine ring can be substituted at various positions to enhance binding affinity and selectivity. For example, the introduction of small alkyl groups, halogens, or cyano groups can modulate the electronic properties of the ring and introduce new interactions with the protein target. Larger substituents can be introduced to probe for additional binding pockets or to improve physicochemical properties such as solubility and metabolic stability.
Modifications to the Azetidine Ring: The azetidine ring also offers opportunities for chemical modification. Substitution on the nitrogen atom or the carbon atoms of the ring can introduce new functional groups that can form additional interactions with the target protein. For instance, appending a carboxylic acid group could create a salt bridge with a positively charged residue, while adding a hydroxyl group could introduce a new hydrogen bonding interaction.
Alterations to the Linker: The length and nature of the linker connecting the pyrimidine and azetidine rings can be varied. Replacing the ether linkage with an amine, amide, or other functional groups can alter the flexibility and polarity of the molecule, which can have a significant impact on its biological activity.
The synthesis of these novel scaffolds often involves multi-step synthetic routes. A common strategy is the coupling of a pre-functionalized pyrimidine derivative with a suitable azetidine building block. The choice of synthetic methodology will depend on the specific modifications being introduced.
| Scaffold Modification | Rationale | Potential Improvement |
| Substitution on Pyrimidine Ring | Modulate electronics, probe binding pockets | Increased potency, improved selectivity, better ADME properties |
| Substitution on Azetidine Ring | Introduce new interactions, alter 3D shape | Enhanced binding affinity, improved physicochemical properties |
| Linker Modification | Alter flexibility and polarity | Optimized pharmacokinetic profile, novel binding modes |
Fragment-Based Drug Discovery and Lead Optimization Strategies Utilizing the Chemical Compound
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. In this strategy, small, low-molecular-weight compounds (fragments) are screened for weak binding to a protein target. Hits from this screen are then optimized and grown into more potent, drug-like molecules.
The chemical compound this compound, due to its relatively small size and diverse chemical features, is an excellent candidate for inclusion in a fragment library. Its constituent pyrimidine and azetidine rings are common motifs in known drugs, increasing the likelihood of it binding to a biologically relevant target.
If this compound is identified as a hit in a fragment screen, various lead optimization strategies can be employed. X-ray crystallography or NMR spectroscopy can be used to determine the binding mode of the fragment to the target protein. This structural information is then used to guide the design of more potent analogues.
Fragment Growing: This strategy involves adding substituents to the fragment to extend into and interact with adjacent regions of the binding site. For example, if the pyrimidine ring is solvent-exposed, a larger group could be added to this position to pick up additional interactions.
Fragment Linking: If two different fragments are found to bind to adjacent sites on the protein, they can be linked together to create a single, more potent molecule. The this compound scaffold could serve as a core to which another fragment is linked.
Fragment Merging: In this approach, two overlapping fragments are merged to create a new molecule that incorporates the key binding features of both.
The iterative process of design, synthesis, and biological evaluation is central to lead optimization. By systematically applying these strategies, the initial low-affinity binding of the this compound fragment can be transformed into a high-potency lead compound with desirable drug-like properties.
| Optimization Strategy | Description |
| Fragment Growing | Adding substituents to the initial fragment to access adjacent binding pockets. |
| Fragment Linking | Connecting two fragments that bind to nearby sites on the protein. |
| Fragment Merging | Combining the features of two overlapping fragments into a single molecule. |
Future Directions and Emerging Research Avenues for 2 Azetidin 3 Yloxy Methyl Pyrimidine
Development of Sustainable and Green Synthetic Routes
Traditional methods for synthesizing heterocyclic compounds like pyrimidines and azetidines often involve hazardous solvents, toxic reagents, and multiple steps, leading to significant environmental impact and waste generation. rasayanjournal.co.in The development of sustainable and green synthetic routes for 2-[(Azetidin-3-yloxy)methyl]pyrimidine is a critical future direction. These approaches aim to enhance reaction efficiency, minimize waste, and utilize environmentally benign materials. rasayanjournal.co.inacs.org
Key green chemistry principles that could be applied include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, significantly reducing reaction time, energy consumption, and waste. nih.gov An MCR approach could potentially construct the pyrimidine (B1678525) core and attach the azetidin-3-yloxy-methyl side chain in a one-pot synthesis.
Catalysis: The use of reusable and non-toxic catalysts, such as modified ZnO nanoparticles or iridium-pincer complexes, can improve reaction yields and selectivity while minimizing waste. acs.orgnih.gov
Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are emerging as efficient methods to accelerate reaction rates and improve yields, often in the absence of traditional solvents. rasayanjournal.co.inresearchgate.net
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids can drastically reduce the environmental footprint of the synthesis. rasayanjournal.co.in Solvent-free approaches, such as mechanochemical synthesis using ball milling, also represent a promising avenue. acs.org
| Green Synthesis Technique | Potential Advantage for this compound Synthesis |
| Microwave-Assisted Synthesis | Shorter reaction times and higher yields. rasayanjournal.co.in |
| Multicomponent Reactions | Increased efficiency and reduced waste by combining multiple steps. nih.gov |
| Solvent-Free Mechanochemistry | Elimination of hazardous solvents and reduced energy consumption. acs.org |
| Biocatalysis | High selectivity and mild reaction conditions. |
Advanced Computational Modeling for Predictive Biology and Drug Design
Advanced computational modeling offers a powerful toolkit for accelerating the drug discovery and development process for this compound. These in silico methods can predict the compound's biological activity, pharmacokinetic properties, and potential targets, thereby guiding further experimental work and reducing reliance on costly and time-consuming trial-and-error approaches. mit.edu
Future computational research on this compound would likely involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. bg.ac.rsmdpi.com This would enable the prediction of the potency of novel analogs and guide the design of more effective compounds.
Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound with various biological targets, such as kinases or G-protein coupled receptors. This information is crucial for understanding its mechanism of action and for optimizing its interactions with the target protein.
Pharmacokinetic and Toxicity Prediction: Computational tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound. nih.gov This early-stage assessment helps in identifying potential liabilities and in designing molecules with better drug-like properties.
| Computational Model | Application in Drug Design | Predicted Outcome for this compound |
| QSAR | Predict biological activity of derivatives. | Identification of key structural features for enhanced potency. mdpi.com |
| Molecular Docking | Elucidate binding interactions with target proteins. | Understanding of the mechanism of action and lead optimization. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. nih.gov | Design of analogs with improved drug-like properties. |
Exploration of Multi-target and Polypharmacological Approaches
The "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a promising strategy for developing more effective therapies. researchgate.net The hybrid nature of this compound, containing both azetidine (B1206935) and pyrimidine scaffolds, makes it an intriguing candidate for multi-target drug design. mdpi.com
Future research in this area could focus on:
Target Identification: Screening this compound against a panel of disease-relevant targets, such as different kinase families or receptor subtypes, to identify its polypharmacological profile.
Rational Design of Multi-target Ligands: Using the initial screening data and computational modeling, the scaffold of this compound can be systematically modified to optimize its activity against multiple desired targets while minimizing off-target effects.
Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. mdpi.com When combined with combinatorial chemistry, which enables the rapid synthesis of large libraries of related compounds, these methodologies can significantly accelerate the discovery of novel drug candidates. nih.gov
The integration of these techniques into the research of this compound would involve:
Library Synthesis: Developing a robust and efficient synthetic route for this compound that is amenable to combinatorial chemistry. This would allow for the creation of a focused library of derivatives with diverse substituents on both the azetidine and pyrimidine rings.
HTS Campaigns: Screening this library against a variety of biological targets to identify "hit" compounds with promising activity. nih.gov DNA-Encoded Library Technology (DELT) is a particularly powerful platform for screening vast chemical spaces in a cost-effective manner. nih.govacs.org
Hit-to-Lead Optimization: The most promising hits from the HTS campaign would then be selected for further optimization of their potency, selectivity, and pharmacokinetic properties, leading to the development of clinical candidates.
| Methodology | Role in Drug Discovery | Application to this compound |
| Combinatorial Chemistry | Rapid synthesis of a diverse library of analogs. nih.gov | Generation of a focused library for screening. |
| High-Throughput Screening (HTS) | Identification of active compounds from a large library. mdpi.comnih.gov | Discovery of initial "hits" with desired biological activity. |
| DNA-Encoded Library Technology (DELT) | Screening of billions of compounds efficiently. acs.org | Exploration of vast chemical space for novel binders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
